1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoromethyl iodide (CF3I) with a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI).
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, aldehydes, and substituted imidazole derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethylated Imidazoles: These compounds share the trifluoromethyl group but differ in the position of substitution on the imidazole ring.
Trifluoromethylated Carboxylic Acids: Compounds like trifluoroacetic acid and trifluoromethanesulfonic acid have similar functional groups but differ in their overall structure and reactivity.
Uniqueness: 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H3F3N2O2 |
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Molecular Weight |
180.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)imidazole-2-carboxylic acid |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-9-3(10)4(11)12/h1-2H,(H,11,12) |
InChI Key |
IAEJKWGNADOVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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